molecular formula C6H12ClNO3S B2781148 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride CAS No. 2378499-11-5

3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2781148
CAS No.: 2378499-11-5
M. Wt: 213.68
InChI Key: AJBSAUYUBAOOBO-VGUSXWDVSA-N
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Description

3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a cyclobutane ring substituted with a methylsulfonimidoyl group and a carboxylic acid moiety, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride typically involves multiple steps, starting from simpler precursors. One possible synthetic route includes the following steps:

  • Cyclobutane Derivative Formation: The cyclobutane ring can be synthesized through various methods, such as the Diels-Alder reaction or other cycloaddition reactions.

  • Functional Group Introduction:

  • Carboxylation: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylating agents.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the cyclobutane ring or the carboxylic acid group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biological processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets can be explored for therapeutic purposes.

Industry: In industry, this compound might be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • 3-(Methylsulfonyl)cyclobutane-1-carboxylic acid;hydrochloride

  • 3-(Ethylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride

  • 3-(Propylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride

Uniqueness: 3-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to its specific structural features, such as the presence of the methylsulfonimidoyl group. This group imparts distinct chemical and physical properties compared to similar compounds, making it suitable for specific applications.

Properties

IUPAC Name

3-(methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S.ClH/c1-11(7,10)5-2-4(3-5)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBSAUYUBAOOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CC(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378499-11-5
Record name rac-(1r,3r)-3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutane-1-carboxylic acid hydrochloride
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